Welcome to the BenchChem Online Store!
molecular formula C8H5BrN2O B8045187 7-Bromo-1,6-naphthyridin-2(1H)-one

7-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No. B8045187
M. Wt: 225.04 g/mol
InChI Key: QGXPRUPCPOSUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334286B2

Procedure details

(E)-Ethyl 3-(4-amino-6-bromopyridin-3-yl)acrylate (Preparation 68, 1.20 g 4.43 mmole) and sodium methanethiolate (320 mg 4.57 mmole) in ethanol (12 mL) were heated under microwave radiation at 80° C. for 25 minutes. Iodomethane (284 uL, 648 mg, 4.56 mmole) was added to the cooled reaction and the reaction was stirred at room temperature for 45 minutes before diluting with water (6 mL). The resulting precipitate was collected, washed with water and dried under high vacuum to afford the title compound (803 mg, 80%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
284 μL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[CH:4][C:3]=1/[CH:9]=[CH:10]/[C:11]([O:13]CC)=O.C[S-].[Na+].IC>C(O)C.O>[Br:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[CH:10][C:11](=[O:13])[NH:1]2)=[CH:4][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C=NC(=C1)Br)/C=C/C(=O)OCC
Name
Quantity
320 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
284 μL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 803 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.